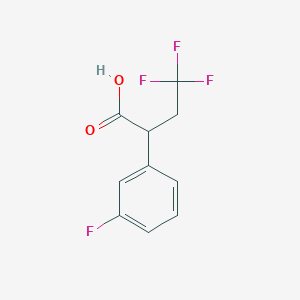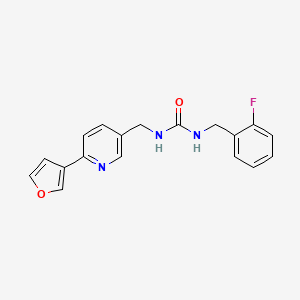
1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity of Derivatives
1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea and its derivatives are subjects of synthesis in various research studies. The compound and its analogs undergo different chemical reactions, including dimerization, coupling with arene diazonium salts, and reactions with hydrazines and urea derivatives to form various heterocyclic compounds. These synthetic routes and chemical reactions open pathways for creating novel compounds with potential applications in different fields of chemistry and pharmacology (Abdelrazek et al., 2010), (El’chaninov et al., 2014).
Biological Activity and Applications
Antimicrobial Activity
Compounds related to 1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea show moderate antimicrobial activities, suggesting potential applications in developing new antimicrobial agents. The structure-activity relationship studies of these compounds provide valuable insights into designing compounds with enhanced efficacy and specificity (Reddy et al., 2003).
Anticancer Properties
Derivatives of 1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea have been studied for their anticancer effects. The modification of the compound's structure, like attaching different alkylurea moieties, has shown promising antiproliferative activities against various cancer cell lines. These compounds also exhibit reduced acute oral toxicity, making them potential candidates for anticancer therapy with lower side effects (Xie et al., 2015).
Imaging and Diagnostic Applications
Radiolabeling for Imaging
1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea derivatives are also used in the development of imaging agents. For instance, the synthesis of radiolabeled compounds, such as those with Fluorine-18, is crucial in positron emission tomography (PET) imaging. These compounds can help in the diagnosis and study of diseases, providing a non-invasive way to visualize biological processes in real time (Mäding et al., 2006).
Prostate Cancer Imaging
Specific derivatives of 1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea have been synthesized and evaluated for imaging prostate-specific membrane antigen (PSMA), which is upregulated in prostate cancer. Such compounds, like [18F]DCFPyL, have shown potential in clearly delineating PSMA-positive prostate tumor xenografts in imaging studies, highlighting their role in the diagnosis and management of prostate cancer (Chen et al., 2011).
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-16-4-2-1-3-14(16)11-22-18(23)21-10-13-5-6-17(20-9-13)15-7-8-24-12-15/h1-9,12H,10-11H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWKQUCGQMIEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

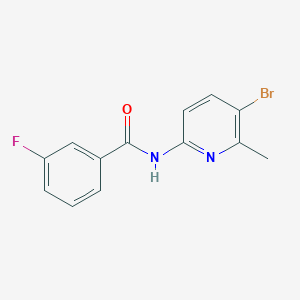
![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629624.png)
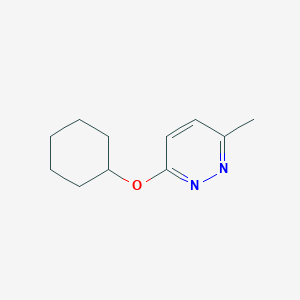

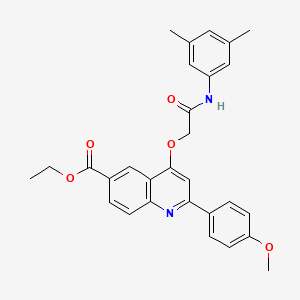
![5-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2629630.png)
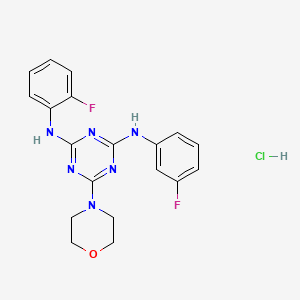
![3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2629637.png)
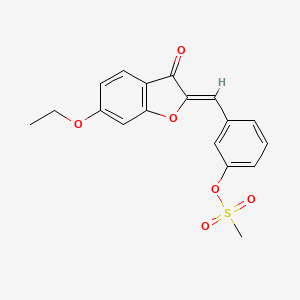

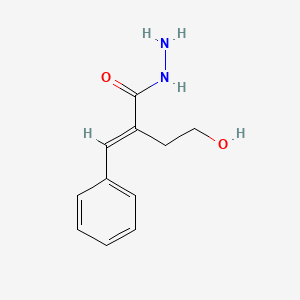
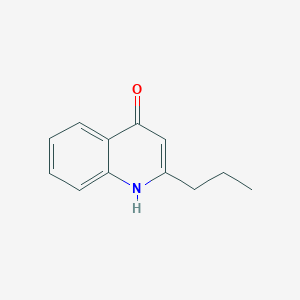
![ethyl 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutanoate](/img/structure/B2629643.png)
